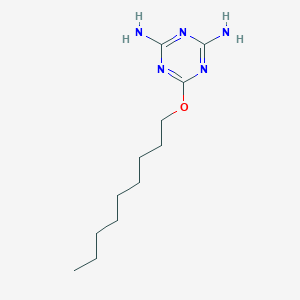
6-nonoxy-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 4,6-diamino-2-nonoxy- is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of amino and nonoxy groups in its structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 4,6-diamino-2-nonoxy- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines and alcohols. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions often include moderate temperatures and solvents like acetonitrile or dimethylformamide to ensure efficient conversion .
Industrial Production Methods
Industrial production of s-Triazine, 4,6-diamino-2-nonoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazine, 4,6-diamino-2-nonoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other substituents on the triazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The amino groups can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted triazines, imines, amides, and various oxidized or reduced derivatives of the original compound .
Applications De Recherche Scientifique
s-Triazine, 4,6-diamino-2-nonoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Mécanisme D'action
The mechanism of action of s-Triazine, 4,6-diamino-2-nonoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
s-Triazine, 2,4,6-triamino-: Known for its use in herbicides and its strong nucleophilic properties.
s-Triazine, 2,4,6-trichloro-: Used as a precursor in the synthesis of various triazine derivatives.
s-Triazine, 2,4-diamino-6-chloro-: Investigated for its potential as an anticancer agent.
Uniqueness
s-Triazine, 4,6-diamino-2-nonoxy- stands out due to the presence of the nonoxy group, which imparts unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
19619-57-9 |
|---|---|
Formule moléculaire |
C12H23N5O |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
6-nonoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H23N5O/c1-2-3-4-5-6-7-8-9-18-12-16-10(13)15-11(14)17-12/h2-9H2,1H3,(H4,13,14,15,16,17) |
Clé InChI |
ZXGNFNGZQRAOMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=NC(=NC(=N1)N)N |
SMILES canonique |
CCCCCCCCCOC1=NC(=NC(=N1)N)N |
Key on ui other cas no. |
19619-57-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


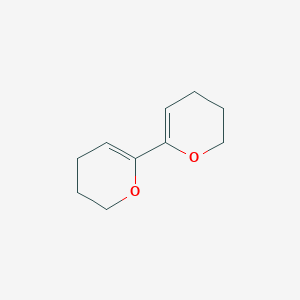
![6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one](/img/structure/B24521.png)
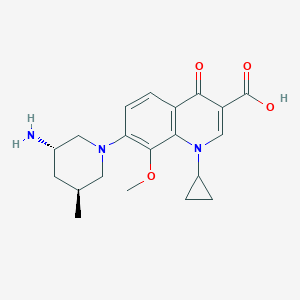
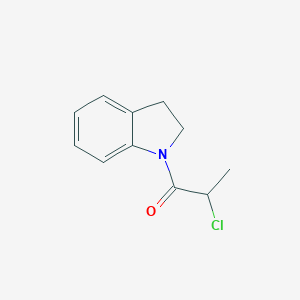
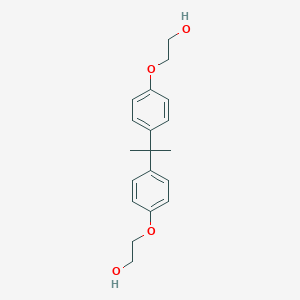
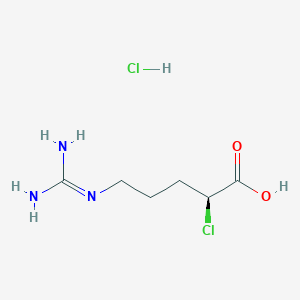
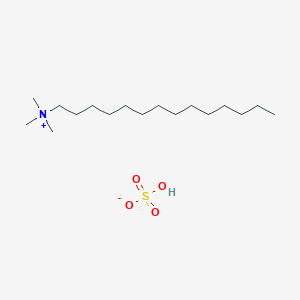
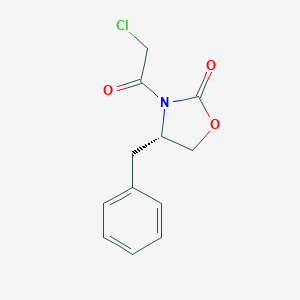
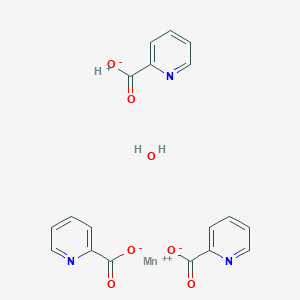
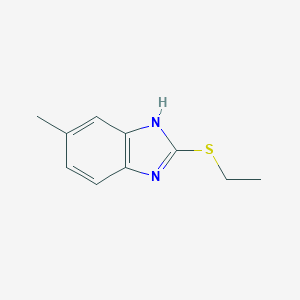
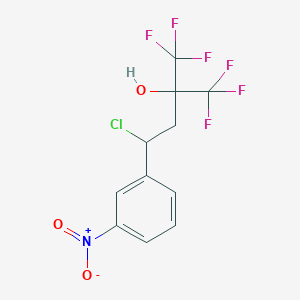
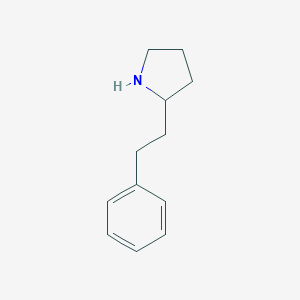
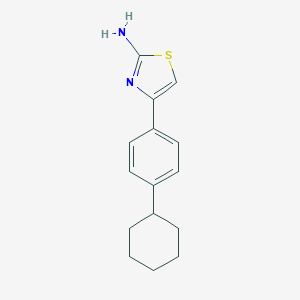
![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate](/img/structure/B24548.png)
